molecular formula C9H9NO3 B8410872 3-Carbamoyl-4-methoxy-benzaldehyde

3-Carbamoyl-4-methoxy-benzaldehyde

Cat. No.: B8410872
M. Wt: 179.17 g/mol
InChI Key: ZRROFQMEXRNWIB-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-formyl-2-methoxybenzamide

InChI

InChI=1S/C9H9NO3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

ZRROFQMEXRNWIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-anisaldehyde (8.0 g, 37.2 mmol) and copper cyanide (4.0 g, 44.67 mmol) were stirred in DMF (100 mL) at 150° C. for 16 h. To this was added an iron nitrate solution (20 g iron(III) nitrate, 6 mL concentrated HCl, 40 mL H2O), and the mixture stirred 10 min before it was allowed to cool to 23° C. The reaction was then diluted with H2O (200 mL) and extracted with CHCl3 (3×80 mL). organic layers were combined and solvents were removed, taking care to pump off the residual DMF. The brown-green residue was once again dissolved in CHCl3 (100 mL) and washed with 1 N HCl (50 mL) and brine (50 mL). The material was dried (Na2SO4), and solvent was removed to give the crude nitrile as a tan solid. The nitrile was stirred in concentrated H2SO4 (60 mL) at 100° C. for 1 h. The solution was cooled, poured into H2O (250 mL), and extracted with CHCl3 (8×50 mL). Organics were dried (Na2SO4) and concentrated. The resulting solid was recrystallized from methanol to give 2.98 g (45%) of 3-carbamoyl-4-methoxy-benzaldehyde 41 as a white solid. 1H NMR (CDCl3) δ 9.92 (1 H, s), 8.28 (1 , s), 8.00 (1 H, d, J=9.0 Hz), 7.74 (1 H, br s), 7.69 (1 H, br s), 7.33 (1 H, d, J=9.0 Hz), 3.98 (3 H, s); IR (KBr) 3399, 3183, 1676, 1589, 1433, 1262, 1204 cm−1. Anal. (C9H9NO3) C, H, N.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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